molecular formula C11H9NOS B3008568 1-(4-Phenyl-1,3-thiazol-2-yl)ethanone CAS No. 58351-05-6

1-(4-Phenyl-1,3-thiazol-2-yl)ethanone

Cat. No.: B3008568
CAS No.: 58351-05-6
M. Wt: 203.26
InChI Key: WLRIQFOJQQWQRX-UHFFFAOYSA-N
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Description

1-(4-Phenyl-1,3-thiazol-2-yl)ethanone is a heterocyclic compound featuring a thiazole ring substituted with a phenyl group at the 4-position and an ethanone group at the 2-position. Thiazole derivatives are known for their diverse biological activities and are integral components in various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Phenyl-1,3-thiazol-2-yl)ethanone can be synthesized through several methods. One common approach involves the cyclization of α-bromoacetophenone with thiourea, followed by the reaction with phenyl isothiocyanate under basic conditions . The reaction typically requires refluxing in ethanol or another suitable solvent.

Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques like recrystallization or chromatography is also common .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Phenyl-1,3-thiazol-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).

Major Products Formed:

Comparison with Similar Compounds

  • 1-(4-Methyl-1,3-thiazol-2-yl)ethanone
  • 1-(4-Chlorophenyl-1,3-thiazol-2-yl)ethanone
  • 1-(4-Bromophenyl-1,3-thiazol-2-yl)ethanone

Uniqueness: 1-(4-Phenyl-1,3-thiazol-2-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The phenyl group at the 4-position enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

1-(4-phenyl-1,3-thiazol-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NOS/c1-8(13)11-12-10(7-14-11)9-5-3-2-4-6-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRIQFOJQQWQRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC(=CS1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58351-05-6
Record name 1-(4-phenyl-1,3-thiazol-2-yl)ethan-1-one
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